Desoxo-Narchinol A

Overview

Description

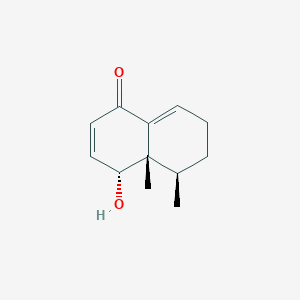

Desoxo-Narchinol A is a nardosinone-type sesquiterpenoid found in the rhizomes and roots of Nardostachys jatamansi . It has been reported to possess various pharmacological activities, including anti-inflammatory, antioxidant, and anticonvulsant activity . It has shown protective effects against lipopolysaccharide (LPS)-induced inflammation .

Physical And Chemical Properties Analysis

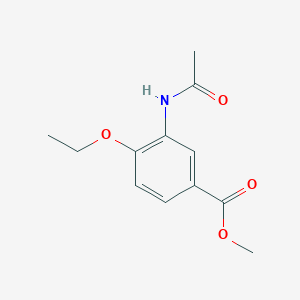

This compound has a molecular formula of C12H16O2 and a molecular weight of 192.25 . It appears as a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Pharmacokinetics and Oral Bioavailability

- Study 1: Desoxo-narchinol A, a major active constituent from Nardostachys jatamansi, exhibits anti-inflammatory, antioxidant, and anticonvulsant activities. A study developed and validated a liquid chromatography-tandem mass spectrometry method to quantify this compound in rat and mouse plasma, aiding in pharmacokinetic analysis and further clinical studies of this compound (Thapa et al., 2019).

Comparative Pharmacokinetics

- Study 2: Research comparing the pharmacokinetics of pure this compound and nardosinonediol with extracts from Nardostachys jatamansi (NR) found that this compound possesses anti-inflammatory activity. This study is pivotal in deciding whether isolated compounds or NR extract exhibit better pharmacological activity (Le et al., 2018).

Anti-neuroinflammatory Effects

- Study 3: this compound and narchinol B from Nardostachys jatamansi have been reported to inhibit production of certain inflammatory mediators in microglial cells, potentially making them candidates for preventing neuroinflammation in neurodegenerative diseases (Kim et al., 2018).

Cytotoxic Activity

- Study 4: Desoxo-narchinol-A, isolated from Nardostachys chinensis, displayed cytotoxic activity against P-388 cells, indicating its potential use in cancer research (Itokawa et al., 1993).

Mechanism of Action

Desoxo-Narchinol A has been reported to inhibit the nuclear factor (NF)-κB pathway, by repressing the phosphorylation and degradation of inhibitor kappa B (IκB)-α, nuclear translocation of the p65/p50 heterodimer, and DNA-binding activity of the p65 subunit . It also induces heme oxygenase-1 (HO-1) protein expression, which is mediated by the activation of nuclear transcription factor erythroid-2-related factor 2 (Nrf2) .

Safety and Hazards

Future Directions

Desoxo-Narchinol A and its effects on neuroinflammation in neurodegenerative diseases have been studied . It has potential as a candidate for the development of preventive agents for the regulation of neuroinflammation in neurodegenerative diseases . Further preclinical and clinical studies of this compound may be useful .

properties

IUPAC Name |

(4R,4aS,5R)-4-hydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-4-3-5-9-10(13)6-7-11(14)12(8,9)2/h5-8,11,14H,3-4H2,1-2H3/t8-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSIMWUTQXMOSD-FXAINCCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C(C=CC2=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1([C@@H](C=CC2=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c]isoxazol-3-amine](/img/structure/B1506252.png)

![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)

![7-Isothiocyanato-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1506317.png)